molecular formula C11H6Cl3IN2O2S B2955824 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide CAS No. 338401-06-2

2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide

Cat. No.: B2955824
CAS No.: 338401-06-2
M. Wt: 463.5
InChI Key: OQLUCLOCWREESC-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C11H6Cl3IN2O2S. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with three chlorine atoms and a 5-iodo-2-pyridinyl group attached .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of the carbonic anhydrase enzyme, particularly targeting the isoforms implicated in cancer, such as carbonic anhydrase IX. These compounds, through their inhibition of carbonic anhydrase IX, offer a promising avenue for anticancer therapy, highlighting the potential medicinal applications of related sulfonamide compounds in treating hypoxic tumors and other cancer-related conditions (Nabih Lolak et al., 2019).

Anticancer Activity

Novel sulfonamide derivatives have been synthesized, demonstrating significant anticancer activities across various cancer cell lines. These activities include potent inhibitory effects on breast cancer cell lines, showcasing the potential of sulfonamide compounds in the development of new anticancer agents. The structural features of these compounds, such as chlorinated and triazinyl moieties, contribute to their efficacy, suggesting the relevance of chemical modifications in enhancing biological activities (M. Ghorab & M. Al-Said, 2012).

Enzyme Inhibition for Disease Management

Sulfonamide derivatives incorporating 1,3,5-triazine motifs have shown inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with Alzheimer's disease, Parkinson's disease, and pigmentation disorders, respectively. The inhibition of these enzymes suggests the therapeutic potential of sulfonamide compounds in managing these conditions, highlighting the broader applicability of these compounds in treating various diseases (Nabih Lolak et al., 2020).

Mechanism of Action

The mechanism of action for 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound often depends on its intended use, which is not specified for this compound .

Properties

IUPAC Name

2,4,5-trichloro-N-(5-iodopyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3IN2O2S/c12-7-3-9(14)10(4-8(7)13)20(18,19)17-11-2-1-6(15)5-16-11/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUCLOCWREESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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